1-Chloro-6-fluoroisoquinoline
Overview
Description
1-Chloro-6-fluoroisoquinoline is a chemical compound with the CAS Number: 214045-86-0 . It has a molecular weight of 181.6 and its linear formula is C9H5ClFN .
Synthesis Analysis
The synthesis of 1-Chloro-6-fluoroisoquinoline involves the use of 6-Fluoro-2H-isoquinolin-1-one, POCI3, and 4N HCI/dioxane . The mixture is heated at 50°C overnight . The reaction mixture is then diluted with a NaHC03 solution and extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of 1-Chloro-6-fluoroisoquinoline is represented by the linear formula C9H5ClFN . It has 12 heavy atoms, 10 of which are aromatic . It has no rotatable bonds and has 2 H-bond acceptors .Physical And Chemical Properties Analysis
1-Chloro-6-fluoroisoquinoline is a solid at room temperature . It has a boiling point of 295.6±20.0°C at 760 mmHg . Its solubility varies depending on the method used for calculation, but it is generally considered soluble .Scientific Research Applications
Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities . They are considered as important components of many biologically active products due to diverse structures and use as components of anti-cancer, anti-malarial, and some other drugs . The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry .
The synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . Various methods have been proposed for the synthesis of isoquinoline derivatives, including the method that involved phthalimide as the raw material and proceeded via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives .
Fluorinated isoquinolines, such as 1-Chloro-6-fluoroisoquinoline, have attracted widespread attention due to their unique characteristics such as biological activities and light-emitting properties . Here are some potential applications:
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Pharmaceuticals : Isoquinolines are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities . For example, some tetrahydroisoquinoline derivatives exhibit severe neurotoxicity, which leads to Parkinson’s disease . In contrast, a number of isoquinoline-related medicines are flourishing in worldwide pharmaceutical markets .
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Organic Light-Emitting Diodes (OLEDs) : Fluorinated isoquinolines have unique light-emitting properties, making them potential candidates for use in organic light-emitting diodes .
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Supramolecular Chemistry : The unique structural features of fluorinated isoquinolines make them interesting for studies in supramolecular chemistry .
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Catalysis : Fluorinated isoquinolines can also be used in catalysis .
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Bioactivity Studies : The introduction of fluorine atoms often cause unique bioactivities, making fluorinated isoquinolines useful for bioactivity studies .
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Synthetic Chemistry : The synthesis of fluorinated isoquinolines is a hot topic in organic and medicinal chemistry . Various synthetic methodologies have been developed, including the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .
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Fluorosensors : Fluorinated isoquinolines, due to their unique light-emitting properties, can be used in the development of fluorosensors .
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Paints and Dyes : Isoquinoline derivatives serve as components in paints and dyes, providing unique color properties .
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Electronic Devices : Isoquinoline derivatives are used in electronic devices due to their unique physical properties .
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Antispasmodic Drugs : Some isoquinoline derivatives, such as papaverine, are used as antispasmodic drugs .
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Painkillers : Isoquinoline derivatives are also found in painkillers like morphine .
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Antidiarrheals : Berberine tannate, an isoquinoline derivative, is used as an antidiarrheal .
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
1-chloro-6-fluoroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9-8-2-1-7(11)5-6(8)3-4-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBWBBHQRLUOTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619752 | |
Record name | 1-Chloro-6-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-6-fluoroisoquinoline | |
CAS RN |
214045-86-0 | |
Record name | 1-Chloro-6-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-6-fluoroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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